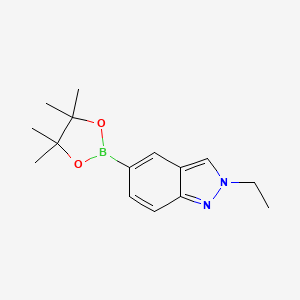
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloromethyl group and four methoxy groups attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane typically involves the chloromethylation of 2,2,3,3-tetramethoxyoxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processing techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of high fructose corn syrup as a feedstock for the production of chloromethyl derivatives has also been explored, providing a renewable and cost-effective source for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanes, carboxylic acids, aldehydes, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing bioactive molecules.
Industrial Applications: It is used in the production of polymers and other materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a benzaldehyde moiety instead of an oxolane ring.
5-Chloromethylisoxazoles: These compounds contain an isoxazole ring and exhibit different reactivity patterns compared to oxolanes.
Uniqueness
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is unique due to the presence of multiple methoxy groups, which influence its chemical reactivity and physical properties. The combination of the oxolane ring and the chloromethyl group provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
73372-08-4 |
|---|---|
Molecular Formula |
C9H17ClO5 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
5-(chloromethyl)-2,2,3,3-tetramethoxyoxolane |
InChI |
InChI=1S/C9H17ClO5/c1-11-8(12-2)5-7(6-10)15-9(8,13-3)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
OUDARGAWRWCFRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(OC1(OC)OC)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)


![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)


